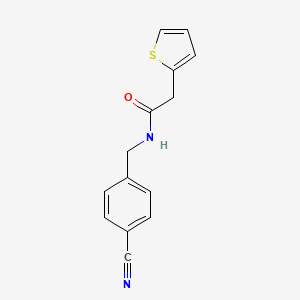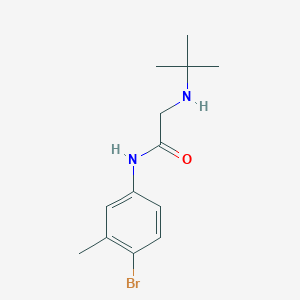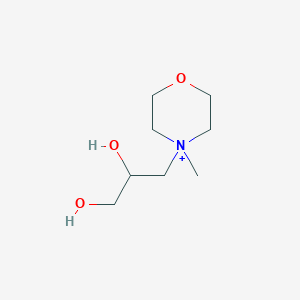![molecular formula C15H16N2O4 B14916777 2-[2-(1,3-Benzodioxol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14916777.png)
2-[2-(1,3-Benzodioxol-5-yl)hydrazinylidene]-5,5-dimethylcyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-1,2,3-cyclohexanetrione 2-(1,3-benzodioxol-5-ylhydrazone) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexanetrione core with a benzodioxolylhydrazone substituent, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1,2,3-cyclohexanetrione 2-(1,3-benzodioxol-5-ylhydrazone) typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 1,3-benzodioxole-5-carbohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5,5-Dimethyl-1,2,3-cyclohexanetrione 2-(1,3-benzodioxol-5-ylhydrazone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce hydrazine derivatives.
科学的研究の応用
5,5-Dimethyl-1,2,3-cyclohexanetrione 2-(1,3-benzodioxol-5-ylhydrazone) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5,5-Dimethyl-1,2,3-cyclohexanetrione 2-(1,3-benzodioxol-5-ylhydrazone) involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its hydrazone moiety can participate in redox reactions, contributing to its overall mechanism of action .
類似化合物との比較
Similar Compounds
5,5-Dimethyl-1,3-cyclohexanedione: A related compound with similar structural features but lacking the benzodioxolylhydrazone substituent.
1,3-Cyclohexanedione: Another similar compound that serves as a precursor in the synthesis of 5,5-Dimethyl-1,2,3-cyclohexanetrione 2-(1,3-benzodioxol-5-ylhydrazone).
Uniqueness
The uniqueness of 5,5-Dimethyl-1,2,3-cyclohexanetrione 2-(1,3-benzodioxol-5-ylhydrazone) lies in its combined structural elements, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it a valuable compound for research and industrial applications .
特性
分子式 |
C15H16N2O4 |
|---|---|
分子量 |
288.30 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-5-yldiazenyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H16N2O4/c1-15(2)6-10(18)14(11(19)7-15)17-16-9-3-4-12-13(5-9)21-8-20-12/h3-5,18H,6-8H2,1-2H3 |
InChIキー |
ASUBDATWFYUSDY-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC3=C(C=C2)OCO3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[2-[2,6-bis[3,5-bis(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14916722.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-nitrobenzohydrazide](/img/structure/B14916730.png)
![3,3'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibenzoic acid](/img/structure/B14916740.png)

![ditert-butyl-[2-cyclohexyloxy-6-(2,4,6-trimethyl-3-phenylphenyl)phenyl]phosphane](/img/structure/B14916751.png)
![1-[4-(1-Adamantyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B14916764.png)
![tert-Butyl ((5-bromo-1H-pyrrolo[3,2-b]pyridin-2-yl)methyl)(methyl)carbamate](/img/structure/B14916770.png)
![N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B14916774.png)

